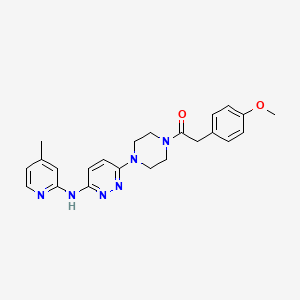

2-(4-Methoxyphenyl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methoxyphenyl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-Methoxyphenyl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone , with CAS number 1021259-30-2 , is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant studies.

The molecular formula of this compound is C23H26N6O2, with a molecular weight of 418.5 g/mol . Its structural complexity arises from the combination of a methoxyphenyl group, a piperazine moiety, and a pyridazine derivative, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, which are crucial in cancer progression and other diseases.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing methoxy groups on phenyl rings have shown enhanced activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

-

In Vitro Studies :

- A study demonstrated that related compounds inhibited the proliferation of human cancer cell lines with IC50 values ranging from 10 to 20 µM , indicating moderate potency against tumor cells .

- The presence of the methoxy group is crucial for maintaining biological activity, as modifications to this group significantly reduce efficacy .

- Mechanistic Insights :

Other Biological Activities

Beyond anticancer effects, the compound's structural components suggest potential activities in other therapeutic areas:

- Neuroprotective Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

In a controlled study involving lung cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results showed a dose-dependent reduction in cell viability, correlating with increased apoptosis markers such as cleaved PARP and annexin V positivity.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 75 | Moderate |

| 20 | 50 | High |

| 40 | 25 | Very High |

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The results indicated that at higher concentrations, the compound effectively reduced kinase activity by over 60% , showcasing its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Kinase Inhibition

Recent studies have highlighted the role of this compound as a potential kinase inhibitor, targeting specific pathways involved in cancer progression. Kinases are crucial in signal transduction and cell regulation, making them prime targets for cancer therapies. The compound's structure suggests it may interact with the ATP binding site of various kinases, similar to other known inhibitors .

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, derivatives of pyridazine and piperazine have shown promise in preclinical studies against various cancer types, including non-small cell lung cancer (NSCLC) . The specific interactions of this compound with tumor cells are yet to be fully elucidated but warrant further investigation.

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Research into similar compounds suggests that they can modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .

Case Study 1: Inhibition of EGFR in Cancer Cells

A study demonstrated that compounds structurally related to 2-(4-Methoxyphenyl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone effectively inhibited the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition was characterized by a significant reduction in cell viability and increased apoptosis rates in vitro .

Case Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of piperazine-based compounds on neuronal cultures exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival pathways, suggesting potential applications in treating neurodegenerative diseases .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperazine and pyridazine moieties enable nucleophilic substitution at nitrogen or carbon centers:

-

Piperazine alkylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts. For example, substitution at the piperazine nitrogen with bromoacetyl groups has been reported in analogous compounds .

-

Pyridazine functionalization : The amino group on the pyridazine ring undergoes substitution with electrophiles such as acyl chlorides or sulfonyl chlorides, yielding amides or sulfonamides .

Table 1: Representative Nucleophilic Substitution Reactions

Condensation and Cyclization Reactions

The compound participates in condensation reactions due to its amino and carbonyl groups:

-

Schiff base formation : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form imine linkages, as observed in structurally related pyridazinone derivatives .

-

Heterocyclization : Under acidic conditions, the ethanone group facilitates cyclization with hydrazines or thioureas to form pyrazole or thiazole hybrids .

Key Example :

-

Reaction with thiosemicarbazide in ethanol yields a thiazolidinone derivative via cyclocondensation, enhancing biological activity .

Cross-Coupling Reactions

The aromatic rings enable palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura coupling : The 4-methoxyphenyl group reacts with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to form biaryl systems, as demonstrated in related piperazine-pyridazine hybrids .

-

Buchwald-Hartwig amination : Functionalizes the pyridazine ring with aryl amines under catalytic Pd conditions .

Table 2: Cross-Coupling Reaction Data

Reduction and Oxidation Reactions

-

Ketone reduction : The ethanone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, altering solubility and bioactivity.

-

Oxidative dehydrogenation : The piperazine ring undergoes oxidation with H₂O₂ or mCPBA to form N-oxide derivatives, which modulate receptor binding .

Acid/Base-Mediated Transformations

-

Deprotonation : The piperazine nitrogen reacts with strong bases (e.g., LDA) to generate nucleophilic intermediates for further alkylation .

-

Protonation : The pyridazine ring becomes protonated in acidic media, enhancing electrophilic substitution at the C-5 position .

Photochemical and Thermal Stability

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-17-9-10-24-21(15-17)25-20-7-8-22(27-26-20)28-11-13-29(14-12-28)23(30)16-18-3-5-19(31-2)6-4-18/h3-10,15H,11-14,16H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRHVSVLSQAIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.